Kinase Inhibitor Potency Achievable from the Hexahydro-β-carbolin-1-one Scaffold vs. Clinical Benchmarks
Derivatives of the pyrido[3,4-b]indol-1-one scaffold, for which 2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one is the unsubstituted parent, achieved potent BTK inhibition. Compounds 12 and 18 exhibited IC50 values of 0.22 μM and 0.19 μM against BTK, respectively, and displayed antiproliferative activity comparable to the FDA-approved covalent inhibitor Ibrutinib in U-937 and Ramos lymphoma cell lines [1]. This demonstrates that the non-covalent scaffold can achieve competitive potency with a clinically validated benchmark.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 18: IC50 = 0.19 μM (derivative of the target scaffold) |
| Comparator Or Baseline | Ibrutinib (comparative antiproliferative activity in U-937 and Ramos cells) |
| Quantified Difference | Comparable antiproliferative activity to Ibrutinib (exact IC50 for Ibrutinib not provided in this assay) |
| Conditions | BTK enzymatic assay; U-937 and Ramos lymphoma cell lines |
Why This Matters
This data validates the pyrido[3,4-b]indol-1-one scaffold as a viable starting point for developing non-covalent BTK inhibitors with potency comparable to an approved covalent drug, making the parent scaffold a high-value procurement choice for kinase drug discovery programs.
- [1] Dou, D., Sha, W., Diao, Y., Su, R., Qiao, Y., Yu, Z., ... & Xu, Y. (2022). Discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 119, 105541. View Source
